Cas no 1015939-55-5 (1-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole)
1-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 1-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole
- 1-(chloromethyl)-3-thiophen-2-ylpyrazole
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- Inchi: 1S/C8H7ClN2S/c9-6-11-4-3-7(10-11)8-2-1-5-12-8/h1-5H,6H2
- InChI Key: ASLDJQSHKOORBK-UHFFFAOYSA-N
- SMILES: ClCN1C=CC(C2=CC=CS2)=N1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 156
- XLogP3: 2.2
- Topological Polar Surface Area: 46.1
1-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C135041-100mg |
1-(chloromethyl)-3-(thiophen-2-yl)-1h-pyrazole |
1015939-55-5 | 100mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C135041-500mg |
1-(chloromethyl)-3-(thiophen-2-yl)-1h-pyrazole |
1015939-55-5 | 500mg |
$ 320.00 | 2022-06-06 | ||
| TRC | C135041-1g |
1-(chloromethyl)-3-(thiophen-2-yl)-1h-pyrazole |
1015939-55-5 | 1g |
$ 475.00 | 2022-06-06 | ||
| Life Chemicals | F2198-2438-0.25g |
1-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole |
1015939-55-5 | 95%+ | 0.25g |
$302.0 | 2023-09-06 | |
| Life Chemicals | F2198-2438-0.5g |
1-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole |
1015939-55-5 | 95%+ | 0.5g |
$318.0 | 2023-09-06 | |
| Life Chemicals | F2198-2438-1g |
1-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole |
1015939-55-5 | 95%+ | 1g |
$335.0 | 2023-09-06 | |
| Life Chemicals | F2198-2438-2.5g |
1-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole |
1015939-55-5 | 95%+ | 2.5g |
$670.0 | 2023-09-06 | |
| Life Chemicals | F2198-2438-5g |
1-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole |
1015939-55-5 | 95%+ | 5g |
$1005.0 | 2023-09-06 | |
| Life Chemicals | F2198-2438-10g |
1-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole |
1015939-55-5 | 95%+ | 10g |
$1407.0 | 2023-09-06 |
1-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 1-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole
Introduction to 1-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole (CAS No. 1015939-55-5)
1-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole, identified by the CAS number 1015939-55-5, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic compound features a pyrazole core substituted with a chloromethyl group and a thiophene ring, making it a versatile intermediate for the synthesis of various bioactive molecules. The structural combination of pyrazole and thiophene enhances its pharmacological potential, particularly in the development of novel therapeutic agents.
The pyrazole moiety is well-known for its broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties. Its nitrogen-rich structure allows for multiple interactions with biological targets, making it a preferred scaffold in drug design. In contrast, the thiophene ring contributes additional electronic and steric properties that can modulate the binding affinity and selectivity of drug candidates. The presence of a chloromethyl group further extends the compound's utility as a building block for more complex molecules, enabling nucleophilic substitution reactions that yield diverse derivatives.
Recent advancements in computational chemistry have highlighted the importance of 1-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole as a key intermediate in virtual screening campaigns. Studies have demonstrated that this compound can be effectively used to identify new scaffolds with enhanced binding interactions to enzymes and receptors involved in metabolic disorders. For instance, virtual docking simulations have shown promising results when this molecule is incorporated into libraries designed for targeting kinases and proteases implicated in cancer progression.
In the realm of medicinal chemistry, the synthesis of analogs derived from 1-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole has been explored to optimize pharmacokinetic profiles and reduce off-target effects. Researchers have reported modifications that enhance solubility while maintaining or improving biological activity. Notably, derivatives with altered substitution patterns on the thiophene ring have exhibited improved selectivity against certain enzyme families, reducing toxicity concerns associated with earlier generations of drugs.
The role of thiophen-2-yl groups in medicinal chemistry has gained particular attention due to their ability to stabilize reactive intermediates and improve metabolic stability. In particular, studies on related compounds have shown that thiophene-based scaffolds can be engineered to exhibit prolonged half-lives in vivo, increasing therapeutic efficacy. This has spurred interest in developing new synthetic methodologies for incorporating thiophen-2-yl moieties into drug candidates more efficiently.
From a synthetic perspective, 1-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole serves as a valuable precursor for constructing more complex heterocycles through cross-coupling reactions such as Suzuki-Miyaura and Heck couplings. These transformations allow chemists to introduce diverse functional groups at specific positions along the molecular framework, tailoring properties such as lipophilicity and polarizability. Recent publications highlight its use in generating libraries of small molecules for high-throughput screening (HTS), where rapid access to structurally diverse compounds is essential for discovering new lead candidates.
The integration of machine learning techniques into drug discovery has further emphasized the importance of well-characterized intermediates like 1-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole. Predictive models trained on large datasets have identified this compound as a potential hit for several disease targets, prompting experimental validation efforts. Such computational approaches not only accelerate the identification of promising candidates but also provide insights into structural features that contribute to biological activity.
Biological assays conducted on derivatives of 1-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole have revealed intriguing mechanisms of action across multiple therapeutic areas. For example, certain analogs have demonstrated inhibitory effects on enzymes involved in bacterial resistance mechanisms, offering potential solutions to emerging antibiotic-resistant pathogens. Additionally, preclinical studies suggest that modifications to the pyrazole core can modulate inflammatory pathways by interacting with nuclear factor kappa B (NFκB) signaling cascades.
The versatility of this compound is further underscored by its application in material science research. Beyond pharmaceuticals, derivatives of 1-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole have been explored as components in organic electronics due to their electron-deficient nature and ability to form stable radicals. These properties make them suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices, where precise control over molecular architecture is critical for optimizing performance.
Future directions in the study of 1-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole may include exploring its role in combinatorial chemistry approaches, where it can serve as a core structure for generating vast libraries of derivatives through iterative reactions. Advances in flow chemistry could also enable scalable production processes for this intermediate, reducing costs and improving accessibility for academic and industrial researchers alike.
In summary, 1-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole (CAS No. 1015939-55-5) represents a cornerstone compound with far-reaching applications across pharmaceuticals and materials science. Its unique structural features—combining a pyrazole core with a thiophene ring and a reactive chloromethyl group—make it an indispensable tool for synthetic chemists aiming to develop innovative therapeutics and functional materials.
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